2-(Biphenyl-4-yl)-2-hydroxypentanoic acid
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Overview
Description
2-(Biphenyl-4-yl)-2-hydroxypentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of biphenyl-4-boronic acid and a pentanoic acid derivative in the presence of a palladium catalyst, such as in a Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include a base like potassium carbonate and a solvent such as dioxane, with the reaction being carried out under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups onto the biphenyl rings .
Scientific Research Applications
2-(Biphenyl-4-yl)-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid exerts its effects involves interactions with various molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Biphenyl-4-yl)propionic acid: Shares a similar biphenyl structure but with a shorter carbon chain.
2-(Biphenyl-4-yl)acetic acid: Another biphenyl derivative with a different functional group arrangement.
Uniqueness: 2-(Biphenyl-4-yl)-2-hydroxypentanoic acid is unique due to its specific combination of a biphenyl group with a hydroxypentanoic acid backbone. This structure provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
5449-43-4 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-hydroxy-2-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C17H18O3/c1-2-12-17(20,16(18)19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,20H,2,12H2,1H3,(H,18,19) |
InChI Key |
PBGJDQGWKOWCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
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